
(1S)-1-(5-bromo-4-methyl-2-pyridyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-(5-bromo-4-methyl-2-pyridyl)ethanol is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one carbon atom. This compound features a bromine atom and a methyl group attached to the pyridine ring, along with an ethanol group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(5-bromo-4-methyl-2-pyridyl)ethanol typically involves the following steps:
Methylation: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Reduction: The reduction of the pyridine ring to introduce the ethanol group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be used to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The ethanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can undergo further reduction to remove the bromine atom, using hydrogen gas and a palladium catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with palladium catalyst
Substitution: Sodium methoxide (NaOCH3), other nucleophiles
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Dehalogenated compounds
Substitution: Various substituted pyridines
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May serve as a ligand in biochemical assays or as a probe in molecular biology studies.
Medicine: Potential use in drug development, particularly in designing molecules that target specific biological pathways.
Industry: Used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (1S)-1-(5-bromo-4-methyl-2-pyridyl)ethanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ethanol group can form hydrogen bonds, while the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S)-1-(4-methyl-2-pyridyl)ethanol: Lacks the bromine atom, potentially altering its reactivity and binding properties.
(1S)-1-(5-chloro-4-methyl-2-pyridyl)ethanol: Similar structure but with a chlorine atom instead of bromine, which may affect its chemical behavior and interactions.
(1S)-1-(5-bromo-2-pyridyl)ethanol: Lacks the methyl group, which can influence its steric and electronic properties.
Uniqueness
(1S)-1-(5-bromo-4-methyl-2-pyridyl)ethanol is unique due to the specific combination of substituents on the pyridine ring, which can confer distinct chemical and biological properties. The presence of both bromine and methyl groups can influence its reactivity, binding affinity, and overall behavior in various applications.
Propriétés
Formule moléculaire |
C8H10BrNO |
|---|---|
Poids moléculaire |
216.07 g/mol |
Nom IUPAC |
(1S)-1-(5-bromo-4-methylpyridin-2-yl)ethanol |
InChI |
InChI=1S/C8H10BrNO/c1-5-3-8(6(2)11)10-4-7(5)9/h3-4,6,11H,1-2H3/t6-/m0/s1 |
Clé InChI |
VHFMHCAXAOVJPY-LURJTMIESA-N |
SMILES isomérique |
CC1=CC(=NC=C1Br)[C@H](C)O |
SMILES canonique |
CC1=CC(=NC=C1Br)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-Dimethyl-1-pyrrolo[3,2-b]pyridin-1-yl-propan-1-one](/img/structure/B13910122.png)
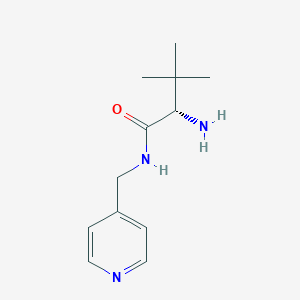
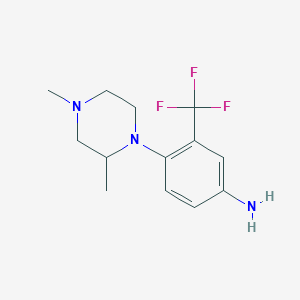
![cis-8-Tert-butoxycarbonyl-5-oxa-8-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13910145.png)
![4-[(4Z)-3-methyl-5-oxo-4-(1H-pyrrol-2-ylmethylidene)pyrazol-1-yl]benzoic acid](/img/structure/B13910147.png)
![6-[[2-Chloro-4-(trifluoromethyl)phenoxy]methyl]-5-ethyl-pyridine-2-carboxylic acid](/img/structure/B13910148.png)
![tert-butyl N-[(1S,2R)-2-(4-bromo-3-fluoro-phenyl)cyclopropyl]carbamate](/img/structure/B13910153.png)
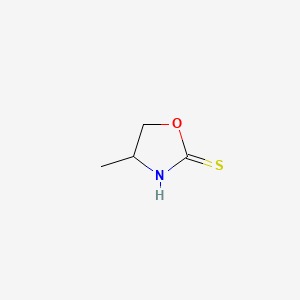
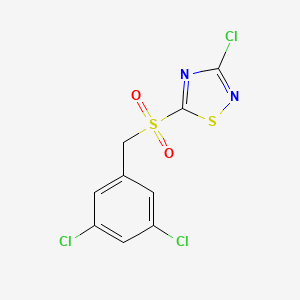
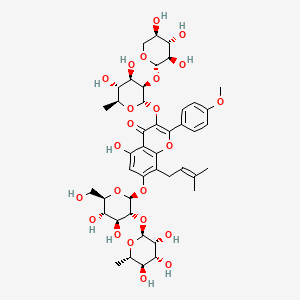
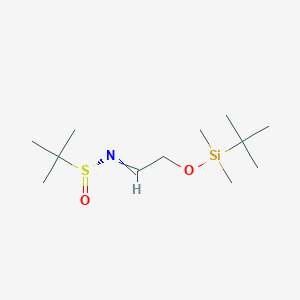
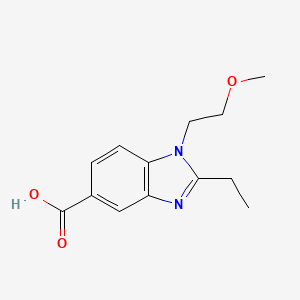
![1-[(4-Chlorophenyl)sulfonyl]-D-proline](/img/structure/B13910195.png)

